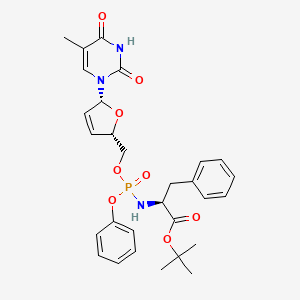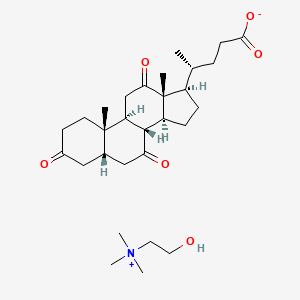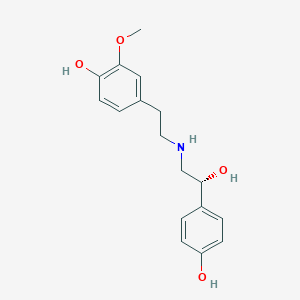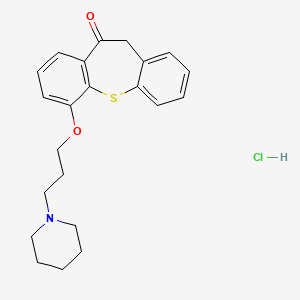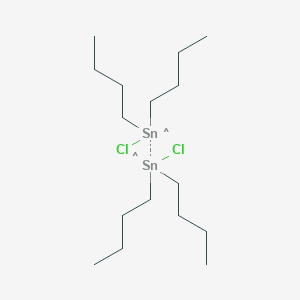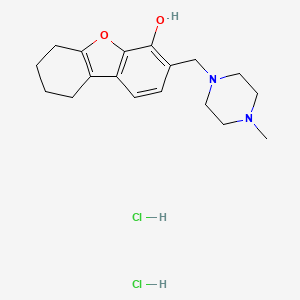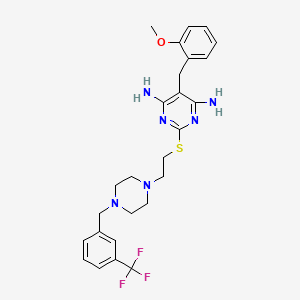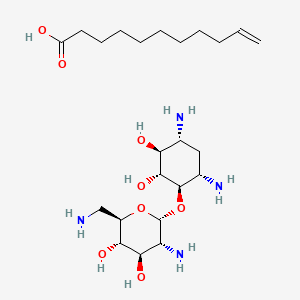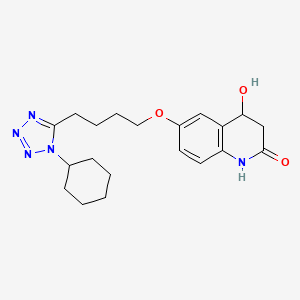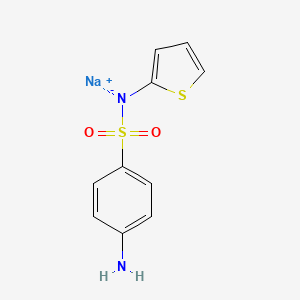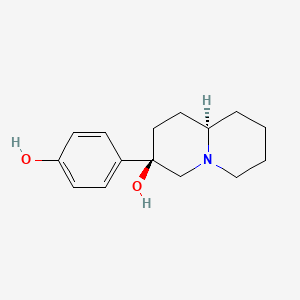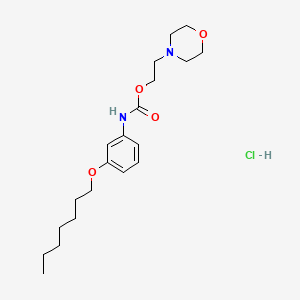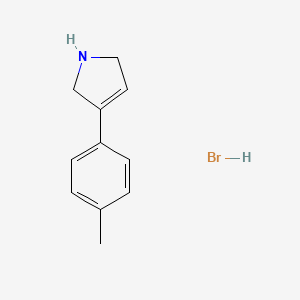
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドは、分子式がC11H14BrN、分子量が240.1396 g/molの化学化合物です この化合物は、窒素原子1個を含む5員環芳香族複素環であるピロールの誘導体です。
準備方法
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドの合成は、一般的にピロール誘導体と適切な臭素化剤との反応によって行われます。 一般的な方法の1つは、2,5-ジヒドロ-3-(4-メチルフェニル)ピロールを、制御された条件下で臭化水素酸または他の臭素化試薬を使用して臭素化する反応です 。反応条件、例えば温度、溶媒、反応時間は、目的の生成物を高い収率と純度で得るために最適化されます。
工業的な生産方法では、製品品質の均一性と効率的な生産速度を確保するために、連続フロー反応器を用いた大規模な臭素化反応が行われる場合があります。再結晶やクロマトグラフィーなどの高度な精製技術を使用することは、化合物を純粋な形で得るために不可欠です。
化学反応の分析
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応するピロールオキシドを生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元されたピロール誘導体を得ることができます。
置換: この化合物は、求核置換試薬を用いて臭素原子を他の官能基に置き換える置換反応を起こすことができます。
これらの反応で用いられる一般的な試薬や条件には、有機溶媒(例えば、ジクロロメタン、エタノール)、触媒(例えば、炭素上のパラジウム)、制御された温度と圧力の条件などがあります。これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。
科学研究への応用
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドは、幅広い科学研究への応用があります。
化学: 複雑な有機分子や複素環化合物の合成における構成単位として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 新規薬剤開発における医薬品中間体としての可能性を探索する研究が進められています。
産業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドの作用機序は、生物学的システム内の分子標的や経路との相互作用を伴います。この化合物は、特定の受容体や酵素に結合して作用し、細胞プロセスを調節する可能性があります。関与する正確な分子標的と経路は、現在も研究中で、特定の用途によって異なる可能性があります。
類似化合物との比較
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドは、以下のような他の類似化合物と比較することができます。
1H-ピロール, 2,5-ジヒドロ-3-メチル-1-[(4-メチルフェニル)スルホニル]-: この化合物は、類似のピロールコア構造を持っていますが、臭素原子の代わりにスルホニル基が存在することで異なります.
1H-ピロール, 2,5-ジヒドロ-3-(4-メトキシフェニル)-: この化合物は、フェニル環にメトキシ基が導入されており、化学反応性と生物活性に影響を与える可能性があります.
1H-ピロール, 2,5-ジヒドロ-3-(4-メチルフェニル)-, ヒドロブロミドの独自性は、特定の置換パターンと、水溶性、安定性、反応性に影響を与える可能性のあるヒドロブロミド塩の形の存在にあります。
特性
CAS番号 |
97382-84-8 |
|---|---|
分子式 |
C11H14BrN |
分子量 |
240.14 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13N.BrH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-6,12H,7-8H2,1H3;1H |
InChIキー |
SUTSLVRHQCMQES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CCNC2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


